N-(1,3-benzothiazol-2-yl)-3-cyclohexene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-2-yl)-3-cyclohexene-1-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic structures containing both benzene and thiazole rings.
Preparation Methods
The synthesis of N-(1,3-benzothiazol-2-yl)-3-cyclohexene-1-carboxamide typically involves the reaction of 2-aminobenzothiazole with cyclohexene-1-carboxylic acid. The reaction is often mediated by coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethyl formamide . The reaction conditions are relatively mild, and the product is obtained in high yields .
Chemical Reactions Analysis
N-(1,3-benzothiazol-2-yl)-3-cyclohexene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-cyclohexene-1-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound may also interfere with cellular pathways involved in cell division and apoptosis, leading to its potential anticancer effects .
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-3-cyclohexene-1-carboxamide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
Benzothiazole-2-carboxylic acid: Explored for its potential as an anti-inflammatory agent.
What sets this compound apart is its unique structure, which combines the benzothiazole moiety with a cyclohexene ring, potentially leading to distinct biological activities and applications .
Properties
Molecular Formula |
C14H14N2OS |
---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)cyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C14H14N2OS/c17-13(10-6-2-1-3-7-10)16-14-15-11-8-4-5-9-12(11)18-14/h1-2,4-5,8-10H,3,6-7H2,(H,15,16,17) |
InChI Key |
LWCHIPFGIRLERF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.